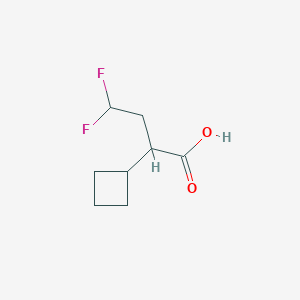

2-Cyclobutyl-4,4-difluorobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cyclobutyl-4,4-difluorobutanoic acid is a chemical compound with the molecular formula C8H12F2O2 . It has a molecular weight of 178.18 . The compound is available in liquid form .

Physical And Chemical Properties Analysis

2-Cyclobutyl-4,4-difluorobutanoic acid is a liquid at room temperature . The InChI code for this compound is 1S/C8H12F2O2/c9-7(10)4-6(8(11)12)5-2-1-3-5/h5-7H,1-4H2,(H,11,12) .Aplicaciones Científicas De Investigación

1. Peptide Synthesis and Cycloaddition

2-Cyclobutyl-4,4-difluorobutanoic acid may play a role in peptide synthesis and cycloaddition processes. The copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, reported by Tornøe, Christensen, and Meldal (2002), demonstrates the synthesis of 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, a method compatible with solid-phase peptide synthesis on polar supports. This indicates potential applications in developing peptides with specific functional groups or structures (Tornøe, Christensen, & Meldal, 2002).

2. Catalyzed Synthesis of Organic Compounds

The compound may be involved in the catalyzed synthesis of organic compounds, as described by Yu et al. (2014) in their study on the facile synthesis of 2-methylenecyclobutanones via Ca(OH)2-catalyzed direct condensation. They demonstrated a stereospecific and green synthesis method under mild conditions, which highlights the potential utility of cyclobutyl derivatives in organic synthesis (Yu et al., 2014).

3. Fluorine Chemistry and Drug Synthesis

In the realm of fluorine chemistry and drug synthesis, Mosslemin, Yavari, Anary‐Abbasinejad, and Nateghi (2004) explored the synthesis of highly functionalized trifluoromethylated cyclobutenes, demonstrating the versatility of cyclobutyl derivatives in synthesizing fluorine-containing compounds. This has potential implications in pharmaceutical research, where fluorine is often used to modify the properties of drugs (Mosslemin et al., 2004).

4. Environmental Applications

In environmental applications, Niu, Lin, Xu, Wu, and Li (2012) utilized a Ce-doped modified porous nanocrystalline PbO2 film electrode for the electrochemical mineralization of perfluorocarboxylic acids, highlighting a potential use of cyclobutyl derivatives in environmental remediation technologies (Niu et al., 2012).

5. Stereoisomerism and Polymer Research

The study of stereoisomerism in perfluorocyclobutyl (PFCB) derivatives, as investigated by Ligon, Krawiec, Kitaygorodskiy, and Smith (2003), is relevant in polymer research. They examined the structural differences between cis and trans isomers of perfluorocyclobutyl compounds, which could impact the crystallinity and physical properties of polymers containing PFCB rings (Ligon et al., 2003).

Safety and Hazards

The safety information available indicates that 2-Cyclobutyl-4,4-difluorobutanoic acid is a dangerous compound. It has been assigned the signal word “Danger” and is associated with hazard statements H315, H318, and H335 . These statements correspond to the compound causing skin irritation, serious eye damage, and respiratory irritation, respectively .

Relevant Papers While specific papers on 2-Cyclobutyl-4,4-difluorobutanoic acid were not found, there are related studies on similar compounds. For instance, a paper discusses the chemical aminoacylation of tRNAs with fluorinated amino acids for in vitro protein mutagenesis . Another paper discusses co-crystals of tetrakis-1,2,3,4-(4′-carboxyphenyl)cyclobutane with various compounds .

Propiedades

IUPAC Name |

2-cyclobutyl-4,4-difluorobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O2/c9-7(10)4-6(8(11)12)5-2-1-3-5/h5-7H,1-4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWKAOXWUDGGRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(CC(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclobutyl-4,4-difluorobutanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(difluoromethoxy)phenyl]-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide](/img/structure/B2663966.png)

![Tert-butyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate](/img/structure/B2663969.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)isobutyramide](/img/structure/B2663970.png)

![1-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2663976.png)

![4-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2663977.png)

![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-7-[(2,5-dimethylphenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2663978.png)

![N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2663979.png)

![6-(Furan-2-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2663983.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2663986.png)